![molecular formula C13H17Cl2N3O B2433094 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 303150-59-6](/img/structure/B2433094.png)
2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
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Description
2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a chemical compound with the CAS Number: 17761-86-3 . It has a molecular weight of 233.31 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Molecular Structure Analysis
The molecular structure of 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be analyzed based on the functional groups present in the molecule. For instance, the presence of the amide group (-CONH-) can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide include a melting point of 177-178 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities :
- A compound similar to 2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, described as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities. This compound exhibited significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
- Another similar compound, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, was synthesized and evaluated for antimicrobial and anticholinesterase activities. The compounds showed significant antifungal activity against Candida parapsilosis (Yurttaş et al., 2015).
Herbicide and Safener Synthesis :
- Research on related compounds includes the radiosynthesis of a chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, R-29148. These compounds are essential for studying their metabolism and mode of action in agricultural applications (Latli & Casida, 1995).
Molecular Structure Analysis :
- The structure of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, a compound with structural resemblance to the target compound, was studied, highlighting its molecular linkages and hydrogen bonding (Gowda et al., 2007).
Anticancer Research :
- A study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives. These compounds were investigated for their antitumor activities against human lung adenocarcinoma cells (Evren et al., 2019).
Potential Pesticides :
- N-derivatives of a similar compound, 4-chloro-3,5-dimethylphenoxyacetamide, were characterized as potential pesticides. This study highlights the utility of such compounds in agricultural applications (Olszewska et al., 2011).
properties
IUPAC Name |
2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-17-6-8-18(9-7-17)11-4-2-10(3-5-11)16-13(19)12(14)15/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSMFLOZCBANFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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